molecular formula C23H28N2O3 B1252389 (R)-Bopindolol CAS No. 62697-43-2

(R)-Bopindolol

Cat. No. B1252389
CAS RN: 62697-43-2
M. Wt: 380.5 g/mol
InChI Key: UUOJIACWOAYWEZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-bopindolol is a 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate that has R-configuration. It is an enantiomer of a (S)-bopindolol.

Scientific Research Applications

Beta-Blocking Effects and Blood Pressure Management

(R)-Bopindolol is primarily recognized for its beta-blocking properties, which are instrumental in managing hypertension. It operates as a non-selective antagonist of beta 1- and beta 2-adrenoceptors, demonstrating efficacy in reducing blood pressure (BP) in patients. Studies have highlighted its capability to lower both systolic and diastolic blood pressure, making it a valuable agent in hypertension treatment (Weidmann & Bousquet, 1986), (Harron, Goa, & Langtry, 1991).

Pharmacokinetics and Dynamics

Bopindolol's pharmacokinetics and dynamics have been extensively studied. It exhibits a long duration of action despite a short half-life, which has been a subject of interest in clinical pharmacology. Research indicates that bopindolol's concentration in plasma can be effectively linked to its beta-adrenoceptor blocking effects (Platzer, Galeazzi, Niederberger, & Rosenthaler, 1984).

Impact on Renal Function

Investigations into bopindolol's effect on renal function have shown that it does not reduce renal function during short- or medium-term treatment in normal volunteers or hypertensive patients. This aspect is particularly important as it differentiates bopindolol from other antihypertensive drugs, including several beta-blockers (Fabre et al., 1986).

Effect on Plasma Lipid Fractions

Studies have also examined bopindolol's influence on plasma lipid fractions in hypertensive patients. Bopindolol was found not to change the plasma concentrations of total cholesterol, LDL cholesterol, and HDL cholesterol significantly, indicating its neutral impact on lipid profiles, which could be considered an advantage in cardiovascular risk management (van Brummelen et al., 1984), (van Brummelen et al., 1986).

Cardiovascular and Hemodynamic Effects

The drug's acute and long-term hemodynamic effects have been a subject of research, particularly in hypertensive subjects. Bopindolol was shown to cause a decrease in cardiac output and heart rate, alongside a reduction in mean arterial pressure and systemic vascular resistance. These effects demonstrate its potential utility in managing hypertension and related cardiovascular conditions (Meiracker et al., 1987).

Molecular Structure and Beta-Blocking Potency

On a molecular level, research has explored the relationship between bopindolol's chemical structure and its beta-blocking potency. The findings suggest that the drug's different beta-blocking potencies might be attributed to its distinct chemical structure, providing insights into its mechanism of action at the molecular level (Nagatomo et al., 1998).

properties

CAS RN

62697-43-2

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

[(2R)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/t18-/m1/s1

InChI Key

UUOJIACWOAYWEZ-GOSISDBHSA-N

Isomeric SMILES

CC1=CC2=C(N1)C=CC=C2OC[C@@H](CNC(C)(C)C)OC(=O)C3=CC=CC=C3

SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Bopindolol
Reactant of Route 2
Reactant of Route 2
(R)-Bopindolol
Reactant of Route 3
Reactant of Route 3
(R)-Bopindolol
Reactant of Route 4
Reactant of Route 4
(R)-Bopindolol
Reactant of Route 5
Reactant of Route 5
(R)-Bopindolol
Reactant of Route 6
Reactant of Route 6
(R)-Bopindolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.